molecular formula C15H13N3O2S2 B2492861 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034582-00-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2492861
CAS RN: 2034582-00-6
M. Wt: 331.41
InChI Key: AUZUFPVVDUEJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic molecule that contains a sulfonamide group, a thiophene ring, and two pyridine rings . Sulfonamides are a group of compounds known for their antibacterial properties, while thiophene and pyridine rings are common structures in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further connected to a thiophene ring through a methylene bridge to another pyridine ring . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any substituents.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the sulfonamide group and the aromatic rings. The sulfonamide could potentially undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could confer water solubility, while the aromatic rings might contribute to its lipophilicity. The exact properties would depend on factors such as the specific substituents present and the overall molecular conformation .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound’s unique structure makes it a potential candidate for catalytic reactions. Researchers have investigated its role in transition metal-catalyzed oxidation reactions. For instance, copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been achieved through direct Csp3-H oxidation using water as the oxygen source . This method provides new insights into water-involving oxidation reactions.

Antifungal Activity

In the realm of agrochemicals, derivatives of this compound have been evaluated for their antifungal properties. Some compounds exhibit good fungicidal activities against specific pathogens, such as cucumber downy mildew (Pseudoperonospora cubensis) and southern corn rust (Puccinia sorghi) .

Carbonic Anhydrase Inhibition

Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone, including similar motifs, have been studied as carbonic anhydrase IX inhibitors and potential anticancer agents . Although not directly related to our compound, this highlights the broader significance of pyridine-based structures.

Heterocyclic Chemistry

Researchers have used similar pyridine scaffolds to synthesize novel heterocyclic compounds. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one serves as a starting compound for synthesizing pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the known activities of similar compounds, it could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,14-2-1-5-16-10-14)18-9-12-3-6-17-15(8-12)13-4-7-21-11-13/h1-8,10-11,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUFPVVDUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.